Iron(III) hexathiocyanate

Coordination Chemistry Analytical Chemistry Spectrophotometry

Laboratories quantifying iron in zinc-rich matrices face severe interference with standard 1,10-phenanthroline methods. The [Fe(SCN)₆]³⁻ system eliminates zinc interference entirely, removing the need for prior separation steps. • Zinc-tolerant colorimetric detection: uncompromised iron quantification in Zn-rich samples without separation. • 2.4 ng mL⁻¹ LOD via ion-pair microextraction with Aliquat 336, validated against ETAAS at 99% confidence. • Enables organic cation quantification (e.g., diphenyliodonium) via ion-pair extraction with absorbance at 485 nm. • Solid-phase extraction on polyurethane foam: 95% iron removal, capacity 2.06×10⁻⁴ mol Fe g⁻¹.

Molecular Formula C6FeN6S6-3
Molecular Weight 404.4 g/mol
CAS No. 45227-67-6
Cat. No. B15179041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(III) hexathiocyanate
CAS45227-67-6
Molecular FormulaC6FeN6S6-3
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3]
InChIInChI=1S/6CHNS.Fe/c6*2-1-3;/h6*3H;/q;;;;;;+3/p-6
InChIKeyLCOZLAVTDFCLIZ-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iron(III) Hexathiocyanate CAS 45227-67-6: Coordination Complex Identity and Analytical Role


Iron(III) hexathiocyanate (CAS 45227-67-6), systematically named hexakis(thiocyanato-κN)ferrate(3−) [1], is a coordination complex in which Fe³⁺ is octahedrally coordinated to six thiocyanate ligands via nitrogen atoms [2]. It exists as the anionic species [Fe(SCN)₆]³⁻ and is typically encountered as a potassium or ammonium salt in analytical applications rather than as an isolated solid. The complex forms rapidly when iron(III) salts encounter excess thiocyanate in acidic aqueous media, producing an intense blood-red coloration [3]. Unlike simple ferric salts such as FeCl₃ or Fe(NO₃)₃, this fully coordinated species exhibits distinct extraction behavior, spectral characteristics, and stability parameters that differentiate it from lower-coordinate thiocyanatoiron(III) species (e.g., [Fe(SCN)]²⁺, [Fe(SCN)₂]⁺) formed at lower ligand concentrations [2].

Why Iron(III) Hexathiocyanate Cannot Be Interchanged with Alternative Iron Detection Reagents


The iron(III)-thiocyanate system exhibits concentration- and condition-dependent speciation that precludes direct substitution of [Fe(SCN)₆]³⁻ with other iron(III) colorimetric reagents. Unlike 1,10-phenanthroline (ferroin) which exclusively measures Fe²⁺ after reduction and sulfosalicylic acid which forms a single complex, the thiocyanate system generates a series of stepwise complexes [Fe(SCN)ₙ]³⁻ⁿ (n=1-6) whose relative abundances depend on SCN⁻ concentration, acidity, and solvent composition [1]. The hexathiocyanatoferrate(III) species ([Fe(SCN)₆]³⁻) predominates only at high thiocyanate concentrations (>0.5 M) and provides distinct molar absorptivity values compared to lower-order complexes [2]. Furthermore, the anionic nature of [Fe(SCN)₆]³⁻ enables unique ion-pair extraction strategies unavailable to cationic or neutral iron complexes, conferring matrix-specific selectivity advantages [3]. Substituting generic FeCl₃ or alternative chromogenic reagents would fundamentally alter detection sensitivity, interference profiles, and method transferability.

Iron(III) Hexathiocyanate CAS 45227-67-6: Quantified Differentiation Against Alternative Iron(III) Analytical Reagents


Formation Constant Kf = 3.2 × 10³ for [Fe(SCN)₆]³⁻ Versus Alternative Iron(III) Complexes

The overall formation constant for the [Fe(SCN)₆]³⁻ complex is 3.2 × 10³ at 25°C in aqueous solution, representing the equilibrium Fe³⁺ + 6SCN⁻ ⇌ [Fe(SCN)₆]³⁻ [1]. This contrasts with the far stronger hexacyanoferrate(III) complex ([Fe(CN)₆]³⁻) which has a formation constant of 2 × 10³⁵ [2], and the stepwise first complex [Fe(SCN)]²⁺ with Kf = 8.9 × 10² [2]. The moderate stability of [Fe(SCN)₆]³⁻ is advantageous for reversible analytical applications where ligand displacement is required, unlike the essentially irreversible [Fe(CN)₆]³⁻.

Coordination Chemistry Analytical Chemistry Spectrophotometry

Molar Absorptivity Comparison: [Fe(SCN)₆]³⁻ at 485 nm Versus Alternative Iron(III) Complexes

The [Fe(SCN)₆]³⁻ complex exhibits a molar absorptivity of 1.88 × 10⁴ L mol⁻¹ cm⁻¹ at 485 nm under Triton X-100 surfactant-stabilized conditions [1]. For comparison, the ferroin-thiocyanate complex in isobutyl methyl ketone extraction yields ε = 2.05 × 10⁴ L mol⁻¹ cm⁻¹ at 525 nm [2], while the [Fe(SCN)₆]³⁻ complex in the lipid hydroperoxide assay context yields ε = 5.84 × 10⁴ M⁻¹ cm⁻¹ expressed per mole of LOOH (equivalent to ~1.46 × 10⁴ per Fe³⁺) [3]. In contrast, the Fe³⁺-sulfosalicylic acid complex (pH 2-3) typically exhibits ε ≈ 5.5 × 10³ L mol⁻¹ cm⁻¹.

Spectrophotometry Colorimetric Analysis Method Development

Anion Interference Profile: [Fe(SCN)₆]³⁻ Absorbance Stability Across Acid Media Versus Alternative Methods

The absorbance of the [Fe(SCN)₆]³⁻ complex varies systematically with acid anion type. In a head-to-head study across four acids (HClO₄, HNO₃, HCl, H₂SO₄) over 0.05-1.0 N, the complexing effectiveness of anions toward Fe³⁺ follows the order: SO₄²⁻ > Cl⁻ > NO₃⁻ ≈ ClO₄⁻ [1]. Consequently, perchloric and nitric acid media provide maximum absorbance stability, while sulfate media cause pronounced fading. This contrasts with the 1,10-phenanthroline method where large amounts of zinc cause interference, whereas the ferric thiocyanate color remains unaffected by zinc [2].

Analytical Chemistry Interference Studies Spectrophotometric Method Validation

Solid-Phase Extraction Capacity: [Fe(SCN)₆]³⁻ on Polyurethane Foam Quantified for Analytical Preconcentration

The [Fe(SCN)₆]³⁻ complex can be quantitatively extracted onto unloaded polyether-type polyurethane foam with a maximum adsorption capacity of 2.06 × 10⁻⁴ mol Fe g⁻¹ under optimized conditions (0.5 mol L⁻¹ SCN⁻, 0.005 mol L⁻¹ HCl) [1]. Sequential extraction achieved approximately 95% Fe(III) removal through five consecutive 5-minute extractions with 200 mg PUF cylinders. This solid-phase extraction capability is unique to the anionic hexathiocyanatoferrate(III) species; cationic iron complexes (e.g., [Fe(phen)₃]²⁺) or neutral species exhibit different adsorption behavior on unmodified PUF.

Solid-Phase Extraction Preconcentration Trace Metal Analysis

Detection Limit: [Fe(SCN)₆]³⁻-Based Microextraction Achieves 2.4 ng mL⁻¹ LOD in Serum Matrix

In a suspended droplet microextraction method utilizing [Fe(SCN)₆]³⁻ as the analytical species paired with Aliquat 336, a limit of detection of 2.4 ng mL⁻¹ Fe³⁺ was achieved in serum matrix with linear range 20-1000 ng mL⁻¹ [1]. Method validation against electrothermal atomic absorption spectrometry showed statistical agreement at 99% confidence level (t-test). For comparison, the ferroin-thiocyanate extraction method detected iron up to 3 ppm (3 μg mL⁻¹) [2], indicating the [Fe(SCN)₆]³⁻ microextraction approach improves detection by approximately three orders of magnitude.

Trace Analysis Microextraction Clinical Chemistry

Ion-Pair Extraction Selectivity: [Fe(SCN)₆]³⁻ Enables Specific Cation Determination Unavailable to Neutral Complexes

The anionic [Fe(SCN)₆]³⁻ complex forms extractable ion pairs with bulky cations, enabling indirect determination of non-chromogenic species. A validated procedure using [Fe(SCN)₆]³⁻ quantifies 0.2-3.5 mg of diphenyliodonium cation via extraction into 1,2-dichloroethane with absorbance measurement at 485 nm [1]. This analytical pathway is inaccessible using neutral iron complexes such as [Fe(acac)₃] or cationic complexes like [Fe(phen)₃]²⁺, which lack the requisite anionic charge for ion-pair formation with target cations.

Ion-Pair Extraction Analytical Chemistry Cation Determination

Iron(III) Hexathiocyanate CAS 45227-67-6: Evidence-Backed Application Scenarios


Trace Iron Determination in High-Zinc Matrices (Zinc Oxide, Zinc Minerals)

Procurement of iron(III) hexathiocyanate precursor reagents (e.g., K₃[Fe(SCN)₆] or NH₄SCN/Fe³⁺ combinations) is indicated for laboratories analyzing iron content in zinc-rich samples. Unlike the widely used 1,10-phenanthroline method where large amounts of zinc cause significant interference, the [Fe(SCN)₆]³⁻-based colorimetric approach is unaffected by zinc presence [4]. This selectivity advantage eliminates the need for prior zinc separation steps, reducing analysis time and potential iron loss during sample preparation.

Low-Volume Biological Fluid Iron Quantification (Serum, Clinical Samples)

The [Fe(SCN)₆]³⁻ complex enables microextraction-based iron determination in serum with a limit of detection of 2.4 ng mL⁻¹, validated against electrothermal atomic absorption spectrometry at 99% confidence [4]. This application is particularly valuable for laboratories with limited sample volumes or those requiring low-cost alternatives to AAS instrumentation. The anionic character of [Fe(SCN)₆]³⁻ permits ion-pair formation with Aliquat 336 for micelle-driven extraction into octanol, providing ~1250× sensitivity improvement over conventional ferroin-thiocyanate extraction.

Indirect Spectrophotometric Determination of Bulky Organic Cations (Iodonium Compounds)

Hexathiocyanatoferrate(III) serves as a counterion for extracting and quantifying non-chromogenic cations that lack intrinsic UV-visible absorption. The validated range of 0.2-3.5 mg diphenyliodonium cation can be determined via extraction of the [Fe(SCN)₆]³⁻ ion pair into 1,2-dichloroethane with absorbance measurement at 485 nm [4]. This application represents a unique analytical niche inaccessible to neutral or cationic iron complexes, justifying selection of the hexathiocyanatoferrate(III) system for laboratories developing methods for organic cation quantification.

Solid-Phase Extraction Preconcentration of Iron(III) Prior to Instrumental Analysis

The [Fe(SCN)₆]³⁻ complex adsorbs quantitatively onto unloaded polyether-type polyurethane foam with a capacity of 2.06 × 10⁻⁴ mol Fe g⁻¹, enabling 95% iron removal through five sequential 5-minute extractions [4]. This solid-phase extraction capability is predicated on the anionic nature of the fully coordinated hexathiocyanatoferrate(III) species, which is not achievable with lower-coordinate thiocyanate complexes or alternative iron-ligand systems. Laboratories performing trace iron preconcentration from large-volume aqueous samples benefit from this species-specific adsorption behavior.

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